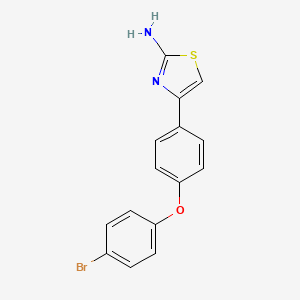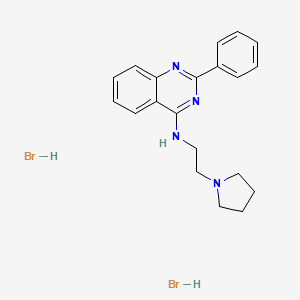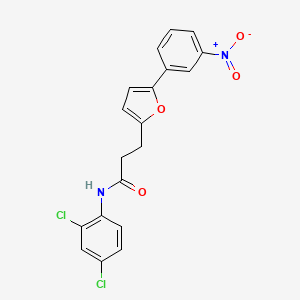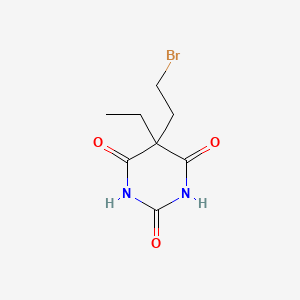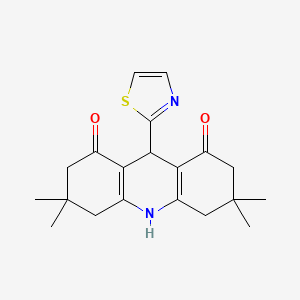
3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of acridinediones, which are characterized by their polycyclic structure and diverse functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole derivatives with acridinedione precursors under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of functional groups allows for substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a component in specialized industrial processes.
作用機序
The mechanism of action of 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
- 3,3,6,6-Tetramethyl-9-(4-Methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8-dione
- 2,2,2-Trichloro-N,N-bis(2-(2,2,2-trichloroacetamido)phenyl)acetamide
Uniqueness
Compared to similar compounds, 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione stands out due to its unique thiazole moiety, which imparts distinct chemical and biological properties
特性
CAS番号 |
853332-90-8 |
|---|---|
分子式 |
C20H24N2O2S |
分子量 |
356.5 g/mol |
IUPAC名 |
3,3,6,6-tetramethyl-9-(1,3-thiazol-2-yl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C20H24N2O2S/c1-19(2)7-11-15(13(23)9-19)17(18-21-5-6-25-18)16-12(22-11)8-20(3,4)10-14(16)24/h5-6,17,22H,7-10H2,1-4H3 |
InChIキー |
JHZHNVKPRXSFNS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=NC=CS4)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


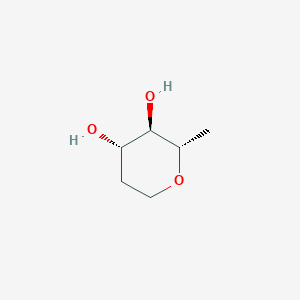
![(3S,9bR)-3-(1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B11937389.png)

![(Z)-2-([1,1'-Biphenyl]-4-ylamino)-N-hydroxy-2-oxoacetimidoyl cyanide](/img/structure/B11937395.png)
![(1E)-1-phenylethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11937398.png)
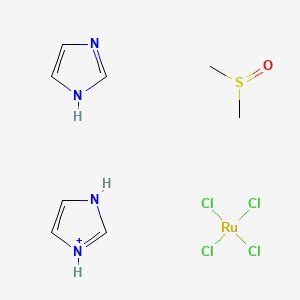
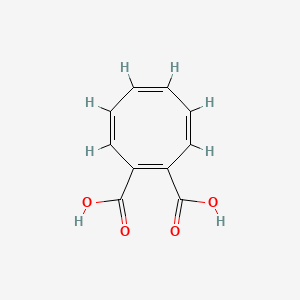
![methyl N-[(1S,2R)-2-[2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[3-methoxy-1-[4-[[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]sulfonyl]phenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B11937411.png)
![3-Methyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11937417.png)
